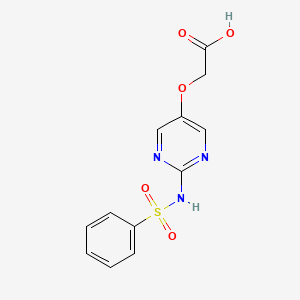
Acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI) is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a phenylsulfonyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI) typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonation reaction using phenylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Acetic Acid Moiety: The final step involves the esterification of the pyrimidine derivative with acetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfonyl group is particularly important for its binding affinity and specificity. Additionally, the pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic Acid Derivatives: Compounds with similar structural features, such as phenylacetic acid derivatives, share some chemical properties but differ in their biological activities.
Pyrimidine Derivatives: Other pyrimidine-based compounds, such as 5-fluorouracil, have distinct therapeutic applications, particularly in cancer treatment.
Uniqueness
Acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI) is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the phenylsulfonyl and pyrimidine moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Propiedades
Número CAS |
3833-55-4 |
|---|---|
Fórmula molecular |
C12H11N3O5S |
Peso molecular |
309.30 g/mol |
Nombre IUPAC |
2-[2-(benzenesulfonamido)pyrimidin-5-yl]oxyacetic acid |
InChI |
InChI=1S/C12H11N3O5S/c16-11(17)8-20-9-6-13-12(14-7-9)15-21(18,19)10-4-2-1-3-5-10/h1-7H,8H2,(H,16,17)(H,13,14,15) |
Clave InChI |
BTILBKWIQVVJGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid](/img/structure/B14167448.png)
![2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14167454.png)


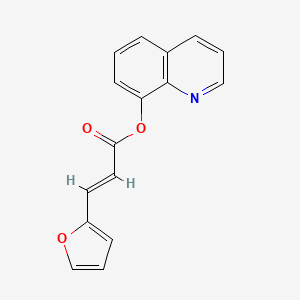
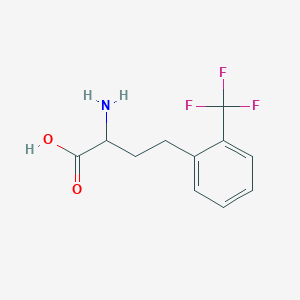
![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)
![2-[(3-{[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropanoyl)amino]benzoic acid](/img/structure/B14167482.png)
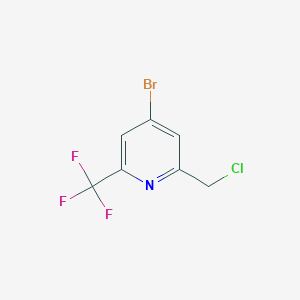

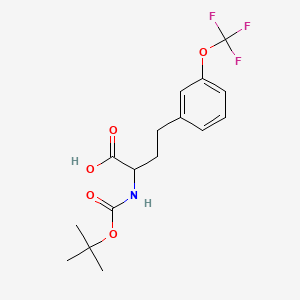

![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)

